molecular formula C12H17NO B494688 N-(3-(Allyloxy)benzyl)ethanamine CAS No. 869942-49-4

N-(3-(Allyloxy)benzyl)ethanamine

Cat. No.: B494688
CAS No.: 869942-49-4
M. Wt: 191.27g/mol
InChI Key: MODJGOSRLLDTTQ-UHFFFAOYSA-N
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Description

N-(3-(Allyloxy)benzyl)ethanamine is a secondary amine characterized by an allyloxy substituent at the 3-position of the benzyl group attached to the ethanamine backbone. This compound belongs to a broader class of substituted benzyl ethanamines, which are of interest in medicinal chemistry and materials science due to their structural versatility.

Properties

IUPAC Name

N-[(3-prop-2-enoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-8-14-12-7-5-6-11(9-12)10-13-4-2/h3,5-7,9,13H,1,4,8,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODJGOSRLLDTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475272
Record name AN-465/42245823
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869942-49-4
Record name AN-465/42245823
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Allyloxy)benzyl)ethanamine typically involves the reaction of 3-(allyloxy)benzyl chloride with ethanamine under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Allyloxy)benzyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl ring can undergo hydrogenation to form the corresponding cyclohexyl derivative.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation reactions are typically carried out using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophilic substitution reactions often require the use of alkyl halides and a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of secondary or tertiary amines.

Scientific Research Applications

N-(3-(Allyloxy)benzyl)ethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-(Allyloxy)benzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can form hydrogen bonds with active sites, while the benzyl ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N-(2-Bromobenzyl)ethanamine
  • Structure : Features a bromine atom at the 2-position of the benzyl group.
  • Activity : TIBO (tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one) derivatives with this pattern demonstrate smaller IC50 values compared to other substituents, indicating higher potency as enzyme inhibitors .
NBOMe Series (e.g., 25I-NBOMe)
  • Structure : N-(2-methoxybenzyl)ethanamine derivatives with halogenated aryl groups (e.g., 4-iodo-2,5-dimethoxyphenyl).
  • Activity: These compounds are potent hallucinogens, acting as 5-HT2A receptor agonists .
  • Key Difference : The allyloxy group in N-(3-(Allyloxy)benzyl)ethanamine replaces the methoxy group in NBOMe compounds. Methoxy groups enhance lipid solubility and receptor affinity, whereas allyloxy may alter metabolic stability due to its unsaturated bond .
N-(2,3-Dimethoxybenzyl)ethanamine
  • Structure : Two methoxy groups at the 2- and 3-positions of the benzyl ring.
  • Toxicity : Classified for acute toxicity, skin/eye irritation, and mutagenicity under international guidelines (IARC, ACGIH) .
  • Key Difference : The absence of methoxy groups in this compound likely reduces its toxicity profile but may also diminish receptor-binding efficiency.

Physicochemical and Toxicological Properties

Compound Substituent Key Properties Toxicity Profile
This compound 3-allyloxybenzyl Limited data; allyloxy group may enhance metabolic instability No direct data; inferred lower mutagenicity
N-(2-Bromobenzyl)ethanamine 2-bromobenzyl High electrophilicity; potent enzyme inhibition (IC50 < 1 µM) Not reported
25I-NBOMe 2-methoxybenzyl High lipophilicity (logP ~3.5); potent hallucinogen (EC50 ~0.1 nM) Severe neurotoxicity; Schedule I controlled
N-(2,3-Dimethoxybenzyl)ethanamine 2,3-dimethoxybenzyl High solubility in organic solvents; acute oral toxicity (LD50 ~200 mg/kg) Mutagenic and irritant

Pharmacological and Regulatory Status

  • This compound: No reported psychoactivity, but structural similarity to NBOMe compounds warrants caution in regulatory classification .

Biological Activity

N-(3-(Allyloxy)benzyl)ethanamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, summarizing key research findings, mechanisms of action, and comparative data with similar compounds.

Chemical Structure and Properties

This compound features an allyloxy group that enhances its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are pivotal for its functionality in biological systems. The presence of the allyloxy group allows for unique interactions with biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism of action involves:

  • Hydrogen Bonding: The allyloxy group can form hydrogen bonds with active sites on enzymes or receptors.
  • π-π Interactions: The benzyl ring engages in π-π interactions with aromatic residues, influencing the activity of target molecules.
  • Receptor Binding: Preliminary studies suggest that this compound may act as a ligand in receptor binding studies, modulating receptor activity and downstream signaling pathways .

1. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In vitro studies have shown that it can inhibit the activity of certain enzymes involved in neurodegenerative processes. For example, it has been evaluated for its potential to inhibit butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease pathology. Selective BChE inhibitors have demonstrated beneficial effects on cognitive function in animal models .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have highlighted its ability to inhibit inducible nitric oxide synthase (iNOS), which is often upregulated in various tumors, including malignant gliomas. By selectively inhibiting iNOS, this compound may reduce tumor proliferation and progression .

3. Antimicrobial Activity

Emerging data suggest that this compound exhibits antimicrobial properties against various pathogens. Its structural analogs have been studied for their efficacy against bacterial strains, indicating a potential role in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
N-(3-(Methoxy)benzyl)ethanamineMethoxy groupModerate neuroprotective effects
N-(3-(Ethoxy)benzyl)ethanamineEthoxy groupLimited receptor binding affinity
N-(3-(Propoxy)benzyl)ethanaminePropoxy groupReduced anticancer activity compared to allyloxy
This compound Allyloxy group Enhanced neuroprotective and anticancer properties

The allyloxy group distinguishes this compound from its analogs by providing enhanced reactivity and biological activity .

Case Studies

  • Neuroprotective Study : A study conducted on animal models demonstrated that administration of this compound led to significant improvements in cognitive function as measured by memory tests. The results indicated a reduction in Aβ plaque deposition associated with Alzheimer's disease pathology .
  • Anticancer Evaluation : In vitro assays using C6 rat glioma cell lines showed that treatment with this compound resulted in a marked decrease in cell viability, suggesting potent anticancer effects through iNOS inhibition .

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